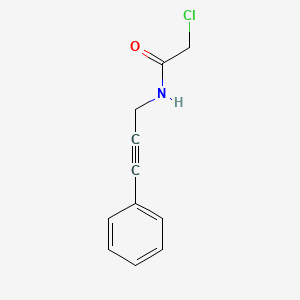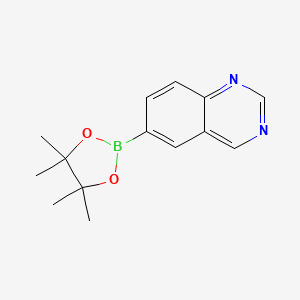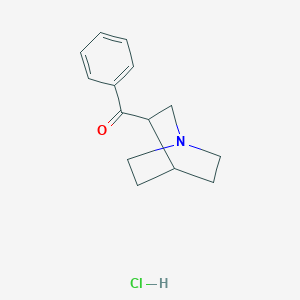
1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-Cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C10H15N3O2 . It is a unique chemical that is part of a collection of unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid can be represented by the SMILES stringO=C(C1=CN(C2CCCCC2)N=N1)O . This indicates that the molecule contains a carboxylic acid group attached to the 4-position of a 1,2,3-triazole ring, which is further substituted at the 1-position with a cycloheptyl group .
Aplicaciones Científicas De Investigación
Ruthenium-Catalyzed Synthesis of Triazole-Based Compounds
- The molecule 5-amino-1,2,3-triazole-4-carboxylic acid, related to 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid, is used for preparing peptidomimetics or biologically active compounds. A protocol involving ruthenium-catalyzed cycloaddition has been developed to produce a protected version of this triazole amino acid, which can help in creating triazole-containing dipeptides and triazoles active as HSP90 inhibitors (Ferrini et al., 2015).
Synthesis of Triazoles on Solid Phase
- A novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase is reported, leading to 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis on polar supports (Tornøe et al., 2002).
Antimicrobial Activity of Substituted 1,2,3-Triazoles
- Substituted 1,2,3-triazoles exhibit antimicrobial activity. Specific compounds like 1-[8-(trifluoromethyl)quinolin-4-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been synthesized and screened for this property (Holla et al., 2005).
Macrocyclic Carbohydrate/Amino Acid Hybrids
- Efficient methods for the preparation of macrocyclic carbohydrate/amino acid hybrids via copper(I)-catalyzed 1,2,3-triazole formation have been developed. This includes the synthesis of compounds like methyl 2-amino-6-azido-3,4-di-O-benzoyl-2,6-dideoxy-beta-D-glucopyranoside (Billing & Nilsson, 2005).
p-TsOH-Mediated 1,3-Dipolar Cycloaddition for Synthesis of Triazoles
- A p-TsOH-mediated cycloaddition of nitroolefins and sodium azide is used for the synthesis of 4-aryl-NH-1,2,3-triazoles, offering a rapid method for synthesizing these compounds in high yields (Quan et al., 2014).
Crystal and Molecular Structures of Triazole Derivatives
- The study of crystal and molecular structures of triazole derivatives, including methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, reveals important insights into the electronic and geometric configuration of these molecules, which is crucial for their chemical reactivity and potential applications (Boechat et al., 2010).
Novel Azides and Triazoles Based on Pyrazole Carboxylic Acids
- Research into creating novel ligands based on 1H-pyrazole-3(5)-carboxylic acids containing the triazole moiety highlights the versatility of these compounds in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Coordination Polymers with Triazole Ligands
- New coordination polymers have been generated from carboxylate-introduced 1,2,3-triazoles, indicating potential applications in materials science and coordination chemistry (Li et al., 2011).
Supramolecular Interactions of 1,2,3-Triazoles
- The diverse supramolecular interactions of 1H-1,2,3-triazoles are important in supramolecular and coordination chemistry, highlighting their potential in areas like anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Propiedades
IUPAC Name |
1-cycloheptyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-10(15)9-7-13(12-11-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFDQGMFALCBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-{[2-(propoxymethyl)phenyl]methyl}acetamide](/img/structure/B1425049.png)

![2-chloro-N-[1-(3-phenylpropanoyl)piperidin-4-yl]acetamide](/img/structure/B1425051.png)
![Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1425052.png)


![2-[3-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B1425061.png)

![6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B1425064.png)
![4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1425065.png)


